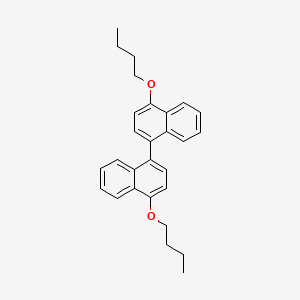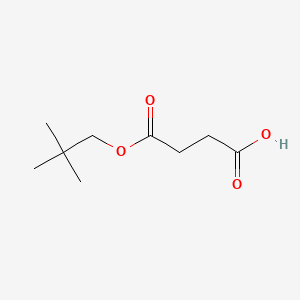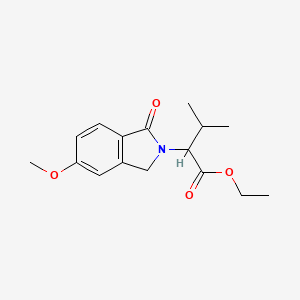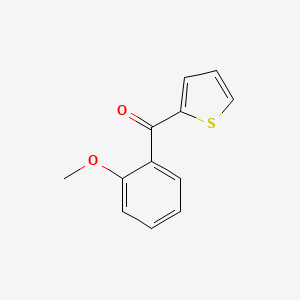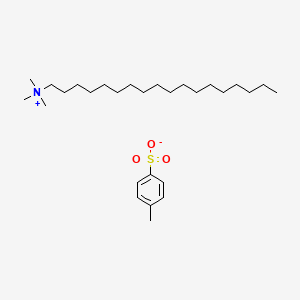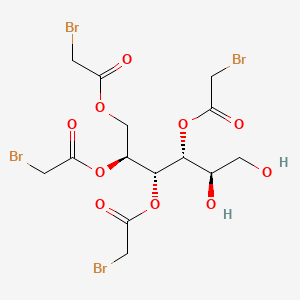
D-Glucitol tetrakis(bromoacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol tetrakis(bromoacetate) is a chemical compound with the molecular formula C14H18Br4O10 and a molecular weight of 665.903 g/mol . It is also known as 1,2,3,4-Tetrakis-O-(bromoacetyl)-D-glucitol. This compound is derived from D-glucitol, commonly known as sorbitol, which is a sugar alcohol. The addition of bromoacetate groups to the glucitol backbone significantly alters its chemical properties, making it a compound of interest in various scientific fields.
Méthodes De Préparation
The synthesis of D-Glucitol tetrakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of ester bonds. The general reaction scheme can be represented as follows:
[ \text{D-Glucitol} + 4 \text{Bromoacetic Acid} \rightarrow \text{D-Glucitol tetrakis(bromoacetate)} + 4 \text{Water} ]
The reaction conditions often include the use of a catalyst such as sulfuric acid to speed up the esterification process. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
D-Glucitol tetrakis(bromoacetate) undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like sodium hydroxide.
Hydrolysis: The ester bonds in D-Glucitol tetrakis(bromoacetate) can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: While the glucitol backbone can undergo oxidation to form glucaric acid, the bromoacetate groups can be reduced to form acetates.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrochloric acid for hydrolysis, and potassium permanganate for oxidation .
Applications De Recherche Scientifique
D-Glucitol tetrakis(bromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through esterification and substitution reactions.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions due to its modified sugar structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of D-Glucitol tetrakis(bromoacetate) largely depends on its interaction with biological molecules. The bromoacetate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This makes it a useful tool in studying enzyme mechanisms and protein functions. The glucitol backbone can also interact with carbohydrate-binding proteins, influencing various metabolic pathways .
Comparaison Avec Des Composés Similaires
D-Glucitol tetrakis(bromoacetate) can be compared with other similar compounds such as:
D-Glucitol tetrakis(acetate): Lacks the bromine atoms, making it less reactive in substitution reactions.
D-Glucitol tetrakis(chloroacetate): Similar structure but with chlorine atoms instead of bromine, which affects its reactivity and biological interactions.
D-Glucitol tetrakis(methoxyacetate): Contains methoxy groups, making it more hydrophobic and altering its solubility and reactivity.
The uniqueness of D-Glucitol tetrakis(bromoacetate) lies in its bromoacetate groups, which provide a balance of reactivity and stability, making it versatile for various applications .
Propriétés
Numéro CAS |
94248-58-5 |
|---|---|
Formule moléculaire |
C14H18Br4O10 |
Poids moléculaire |
665.9 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4-tris[(2-bromoacetyl)oxy]-5,6-dihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C14H18Br4O10/c15-1-9(21)25-6-8(26-10(22)2-16)14(28-12(24)4-18)13(7(20)5-19)27-11(23)3-17/h7-8,13-14,19-20H,1-6H2/t7-,8+,13-,14-/m1/s1 |
Clé InChI |
HZOMKZKBWQCUDU-QYOFDKIESA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
SMILES canonique |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


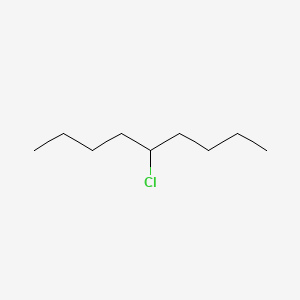
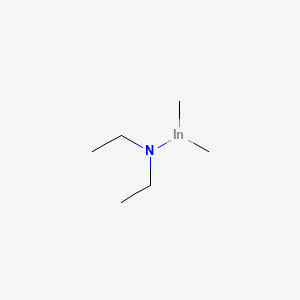
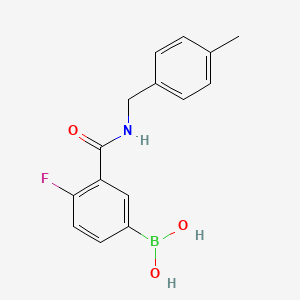
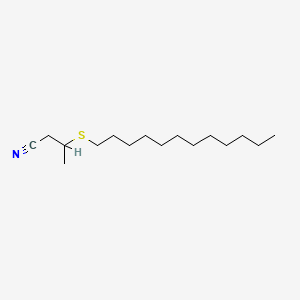
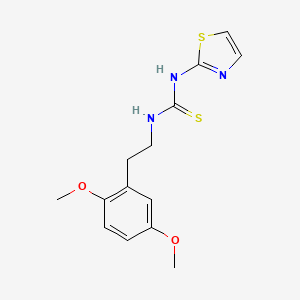
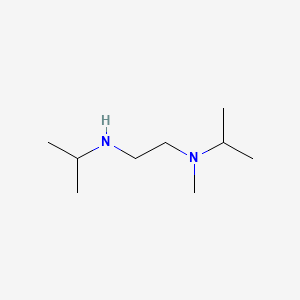
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)

